molecular formula C9H6F3NO4 B3022812 Methyl 2-nitro-5-(trifluoromethyl)benzoate CAS No. 1214324-86-3

Methyl 2-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B3022812
CAS No.: 1214324-86-3
M. Wt: 249.14 g/mol
InChI Key: NPNQVXRWDIMHDX-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a pale-yellow to yellow-brown solid that is used in various chemical and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitro-5-(trifluoromethyl)benzoate typically involves the nitration of methyl 5-(trifluoromethyl)benzoate. The process includes the following steps:

    Nitration Reaction: Methyl 5-(trifluoromethyl)benzoate is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aromatic ring.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Methyl 2-amino-5-(trifluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-nitro-5-(trifluoromethyl)benzoate is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 5-nitro-2-(trifluoromethyl)benzoate
  • Methyl 2,4-bis(trifluoromethyl)benzoate

Comparison: Methyl 2-nitro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-nitro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-4-5(9(10,11)12)2-3-7(6)13(15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNQVXRWDIMHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596543
Record name Methyl 2-nitro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214324-86-3
Record name Methyl 2-nitro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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